Chemical structure and properties of Arterolane's ozonide group
Chemical structure and properties of Arterolane's ozonide group
An In-depth Technical Guide to the Chemical Structure and Properties of Arterolane's Ozonide Group
Introduction
Arterolane (OZ277) is a potent, synthetic antimalarial agent developed as a response to the growing resistance to traditional therapies.[1][2] Its discovery marked a significant advancement in peroxide-based chemotherapy, offering a fully synthetic alternative to artemisinin derivatives.[2] The core of Arterolane's potent parasiticidal activity lies in its unique ozonide group, a 1,2,4-trioxolane ring. This guide provides a detailed examination of the chemical structure, physicochemical properties, and pharmacological activities of this critical functional group for researchers, scientists, and drug development professionals.
Chemical Structure of Arterolane
Arterolane is a complex dispiro compound featuring an adamantane substituent, a structural feature uncommon in pharmaceuticals.[1][3] The systematic IUPAC name is N-(2-amino-2-methylpropyl)-2-(cis-dispiro[adamantane-2,3'-[1][4][5]trioxolane-5',1''-cyclohexan]-4''-yl)acetamide.[1]
The key structural components are:
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1,2,4-Trioxolane Ring: This five-membered ozonide heterocycle contains the essential endoperoxide bridge (-O-O-). This bond is the pharmacophore, directly responsible for the drug's antimalarial activity.[2][4]
-
Spiroadamantane Ring System: This bulky, rigid group provides steric shielding to the peroxide bond, contributing to the molecule's stability. The adamantane moiety is considered essential for activity.[4][6]
-
Substituted Cyclohexane Ring: This portion of the molecule provides a scaffold for substituents that modulate the drug's pharmacokinetic and pharmacodynamic properties.[4][5]
The molecular structure is formally described as an oxaspiro compound: dispiro[cyclohexane-1,3'-[1][4][5]trioxolane-5',2''-tricyclo[3.3.1.1(3,7)]decane], with a 2-[(2-amino-2-methylpropyl)amino]-2-oxoethyl group substitution.[7]
Physicochemical and Pharmacokinetic Properties
The physical and pharmacokinetic properties of Arterolane are crucial for its delivery and efficacy. Weak base functional groups have been shown to be essential for high in vivo antimalarial efficacy, likely by conferring superior ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][5]
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₃₆N₂O₄ | [7] |
| Molar Mass | 392.5 g/mol | [7] |
| CAS Number | 664338-39-0 | [1] |
| In Vivo Half-Life (t½) | ~2-4 hours | [8] |
| Plasma Protein Binding | ~93% | [8] |
Pharmacological Properties and Mechanism of Action
The antimalarial action of Arterolane is dependent on the reductive activation of its endoperoxide bond within the parasite-infected red blood cell.
Mechanism of Action: The prevailing hypothesis is that the ozonide group is activated by ferrous iron (Fe(II)), primarily in the form of heme, which is released during the parasite's digestion of host hemoglobin in its digestive vacuole.[9][10] This irreversible redox reaction cleaves the peroxide bond, generating highly reactive carbon-centered radicals.[9] These radical species are non-specific and highly cytotoxic, alkylating a plethora of parasite biomolecules, including heme and essential proteins, ultimately leading to parasite death.[9][10][11] Studies have shown this process rapidly disrupts the parasite's hemoglobin catabolism pathway.
Figure 1. Proposed mechanism of action for Arterolane's ozonide group.
Experimental Protocols
Synthesis via Griesbaum Coozonolysis
The characteristic tetrasubstituted 1,2,4-trioxolane core of Arterolane is synthesized using the Griesbaum coozonolysis reaction.[6][12][13] This method provides a selective and efficient route to complex ozonides that avoids the statistical mixtures often produced by traditional alkene ozonolysis.[13][14]
Methodology Outline:
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Reactant Preparation: The reaction involves two key carbonyl-containing precursors: an O-methyl oxime (e.g., O-methyl-2-adamantanone oxime) and a ketone (e.g., methyl 4-oxocyclohexyl acetate).[6]
-
Ozonolysis: A stream of ozone (O₃) is passed through a cooled solution containing the O-methyl oxime and the ketone. The oxime reacts first with ozone to form a carbonyl oxide intermediate.[15][16]
-
Cycloaddition: The generated carbonyl oxide then undergoes a [3+2] dipolar cycloaddition with the ketone co-reactant.[14][15] This step is highly diastereoselective, favoring the formation of the desired cis-isomer.[12]
-
Isolation: The resulting ozonide ester is isolated, often via crystallization.[6]
-
Functionalization: Subsequent chemical steps, such as ester hydrolysis followed by amide coupling, are performed to install the side chain, yielding the final Arterolane molecule.[4][6]
Figure 2. Simplified workflow for the synthesis of Arterolane.
In Vitro Antimalarial Activity Assay
The potency of Arterolane is quantified using in vitro growth inhibition assays against asexual blood stages of Plasmodium falciparum. A common method is the [³H]-hypoxanthine incorporation assay.[17]
Methodology Outline:
-
Parasite Culture: A synchronous culture of P. falciparum (e.g., drug-sensitive 3D7 or drug-resistant K1 strains) is maintained in human red blood cells at 3-5% hematocrit in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂) at 37°C.[17][18]
-
Drug Preparation: Arterolane is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations for testing.
-
Assay Setup: In a 96-well microtiter plate, the parasitized red blood cell suspension (initial parasitemia ~0.5%) is mixed with the various drug dilutions.[18][19] Control wells contain no drug.
-
Incubation: The plate is incubated for a set period, typically 42-48 hours, to allow for parasite growth and replication.[20]
-
Radiolabeling: [³H]-hypoxanthine, a nucleic acid precursor for the parasite, is added to each well and the plate is incubated for an additional 18-24 hours.[17][20]
-
Harvesting and Measurement: The cells are harvested onto filter mats, and the amount of incorporated [³H]-hypoxanthine is measured using a scintillation counter.
-
Data Analysis: The counts are used to determine the extent of parasite growth inhibition at each drug concentration. The 50% inhibitory concentration (IC₅₀) is calculated by fitting the data to a dose-response curve.
Radical-Trapping Experiment
To validate the radical-based mechanism of action, combination experiments are performed with radical scavengers, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO).[9]
Methodology Outline:
-
Assay Setup: An in vitro antimalarial activity assay is set up as described above.
-
Combination Dosing: A matrix of concentrations is prepared, testing Arterolane alone, TEMPO alone, and various combinations of both compounds.
-
Data Collection: The IC₅₀ values are determined for each compound alone and in combination.
-
Analysis: The interaction is analyzed using isobolograms or by calculating the sum of the Fractional Inhibitory Concentrations (ΣFIC). A ΣFIC value significantly greater than 1 indicates antagonism.
-
Interpretation: Antagonism between Arterolane and TEMPO supports the hypothesis that Arterolane's activity is mediated by carbon-centered radicals, as TEMPO competes with parasite targets for these radicals, thereby reducing the drug's efficacy.[9]
Figure 3. Logical diagram of the TEMPO radical-trapping experiment.
Conclusion
The ozonide group of Arterolane is a masterfully designed pharmacophore that combines inherent instability with strategic steric shielding to achieve potent and selective antimalarial activity. Its mechanism, centered on the iron-mediated generation of cytotoxic radicals within the parasite, represents a powerful strategy in infectious disease chemotherapy. A thorough understanding of its structure, properties, and the experimental methods used for its characterization is essential for the ongoing development of next-generation peroxide antimalarials and for managing the global challenge of drug-resistant malaria.
References
- 1. Arterolane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Arterolane | C22H36N2O4 | CID 10475633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Probing the Antimalarial Mechanism of Artemisinin and OZ277 (Arterolane) with Nonperoxidic Isosteres and Nitroxyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of the Iron Protoporphyrins Heme and Hematin in the Antimalarial Activity of Endoperoxide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. malariaworld.org [malariaworld.org]
- 12. researchgate.net [researchgate.net]
- 13. Griesbaum Coozonolysis [organic-chemistry.org]
- 14. Griesbaum coozonolysis - Wikipedia [en.wikipedia.org]
- 15. escholarship.org [escholarship.org]
- 16. researchgate.net [researchgate.net]
- 17. mmv.org [mmv.org]
- 18. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 19. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
